molecular formula C22H23NO7 B1234384 1-Oxa-7-azaspiro(4.4)non-2-ene-4,6-dione, 8-benzoyl-2-(3-(1-butenyl)oxiranyl)-9-hydroxy-8-methoxy-3-methyl- CAS No. 127941-81-5

1-Oxa-7-azaspiro(4.4)non-2-ene-4,6-dione, 8-benzoyl-2-(3-(1-butenyl)oxiranyl)-9-hydroxy-8-methoxy-3-methyl-

Cat. No. B1234384
CAS RN: 127941-81-5
M. Wt: 413.4 g/mol
InChI Key: UCUHTBUWKCQZNJ-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-7-azaspiro(4.4)non-2-ene-4,6-dione, 8-benzoyl-2-(3-(1-butenyl)oxiranyl)-9-hydroxy-8-methoxy-3-methyl- is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Spirocyclic Compound Synthesis : The compound's synthesis involves reactions that lead to spirocyclic structures, which are significant in medicinal chemistry due to their complex and rigid frameworks. For example, reactions involving 4-benzoyl-5-phenylfuran-2,3-dione with certain azaspiro compounds result in the formation of complex spirocyclic diones, showcasing the compound's role in synthesizing novel organic structures with potential biological activities (Konovalova et al., 2013).

  • Crystal and Molecular Structure Elucidation : The determination of the crystal and molecular structure of spirocyclic compounds, including those related to the compound , is crucial for understanding their chemical behavior and potential interactions with biological targets. Studies like those conducted by Konovalova et al. (2013) utilize X-ray diffraction analysis to elucidate the structures of these complex molecules, providing insights into their stability, conformation, and potential reactivity.

Biological Activity and Applications

  • Angiogenesis Inhibition : Compounds with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, similar to the one mentioned, have been studied for their angiogenesis inhibition properties. Azaspirene, a compound isolated from the fungus Neosartorya sp., showcases this biological activity, highlighting the potential of such spirocyclic compounds in therapeutic applications, particularly in inhibiting endothelial migration induced by vascular endothelial growth factor (Asami et al., 2002).

  • Microbial Metabolite Study : The isolation and study of microbial metabolites, such as pseurotin A from Pseudeurotium ovalis, reveal the diverse biological activities of spirocyclic compounds. These studies not only contribute to the understanding of natural product chemistry but also open avenues for discovering novel compounds with potential pharmaceutical applications (Bloch & Tamm, 1981).

properties

CAS RN

127941-81-5

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

8-benzoyl-2-[3-[(E)-but-1-enyl]oxiran-2-yl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C22H23NO7/c1-4-5-11-14-16(29-14)15-12(2)17(24)21(30-15)19(26)22(28-3,23-20(21)27)18(25)13-9-7-6-8-10-13/h5-11,14,16,19,26H,4H2,1-3H3,(H,23,27)/b11-5+

InChI Key

UCUHTBUWKCQZNJ-VZUCSPMQSA-N

Isomeric SMILES

CC/C=C/C1C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C

SMILES

CCC=CC1C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C

Canonical SMILES

CCC=CC1C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C

synonyms

synerazol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-7-azaspiro(4.4)non-2-ene-4,6-dione, 8-benzoyl-2-(3-(1-butenyl)oxiranyl)-9-hydroxy-8-methoxy-3-methyl-
Reactant of Route 2
1-Oxa-7-azaspiro(4.4)non-2-ene-4,6-dione, 8-benzoyl-2-(3-(1-butenyl)oxiranyl)-9-hydroxy-8-methoxy-3-methyl-
Reactant of Route 3
1-Oxa-7-azaspiro(4.4)non-2-ene-4,6-dione, 8-benzoyl-2-(3-(1-butenyl)oxiranyl)-9-hydroxy-8-methoxy-3-methyl-
Reactant of Route 4
1-Oxa-7-azaspiro(4.4)non-2-ene-4,6-dione, 8-benzoyl-2-(3-(1-butenyl)oxiranyl)-9-hydroxy-8-methoxy-3-methyl-
Reactant of Route 5
1-Oxa-7-azaspiro(4.4)non-2-ene-4,6-dione, 8-benzoyl-2-(3-(1-butenyl)oxiranyl)-9-hydroxy-8-methoxy-3-methyl-
Reactant of Route 6
1-Oxa-7-azaspiro(4.4)non-2-ene-4,6-dione, 8-benzoyl-2-(3-(1-butenyl)oxiranyl)-9-hydroxy-8-methoxy-3-methyl-

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